molecular formula C24H26N4O2S B5764576 4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-methylphenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-methylphenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B5764576
M. Wt: 434.6 g/mol
InChI Key: BPNOZMNCOADUJD-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-methylphenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-methylphenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves multiple steps. One common approach is the transition metal-free one-pot cascade synthesis. This method utilizes biomass-derived levulinic acid under mild conditions to form the tricyclic structure . The reaction involves the formation of C–N and C–O bonds using methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of green chemistry and sustainable practices are often emphasized in the synthesis of such compounds to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-methylphenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-methylphenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: It may have potential as a drug candidate due to its complex structure and possible biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-methylphenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-methylphenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is unique due to its specific tricyclic structure and the presence of multiple functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-methylphenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-5-6-7-19-27-21-20-18(14-30-4)12-16(3)26-23(20)31-22(21)24(29)28(19)25-13-17-10-8-15(2)9-11-17/h8-13H,5-7,14H2,1-4H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNOZMNCOADUJD-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=O)N1N=CC3=CC=C(C=C3)C)SC4=NC(=CC(=C24)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC2=C(C(=O)N1/N=C/C3=CC=C(C=C3)C)SC4=NC(=CC(=C24)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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